

Technical Guide: Physicochemical Properties of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

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Compound of Interest

Compound Name: (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

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Introduction

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral heterocyclic compound often utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure, featuring a piperidine ring, a carbamate protecting group, and a specific stereochemistry, makes it a valuable intermediate for creating targeted therapeutic agents. Understanding its physicochemical properties is crucial for its effective use in reaction design, purification, formulation, and for predicting its behavior in biological systems. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, along with standardized protocols for their experimental determination.

Physicochemical Data

The following table summarizes key physicochemical properties for **(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate**. As experimental data for the (R)-enantiomer is limited, computed values are provided based on its corresponding (S)-enantiomer or the racemic mixture. These computed values are expected to be identical for the (R)-enantiomer.

Property	Value	Data Type	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	---	---
Molecular Weight	214.30 g/mol	Computed	[1] [2]
Appearance	White to light yellow powder/crystal	Experimental	[3]
Melting Point	93.0 - 97.0 °C (for racemate)	Experimental	[3]
Boiling Point	Data not available	---	---
XLogP3	1.4	Computed	[1] [2]
Topological Polar Surface Area (TPSA)	50.4 Å ²	Computed	[1] [2]
Hydrogen Bond Donors	2	Computed	[1]
Hydrogen Bond Acceptors	2	Computed	[1]
Rotatable Bond Count	3	Computed	[1] [2]
Exact Mass	214.168127949 Da	Computed	[1] [2]
pKa	Data not available	---	---
Solubility	Data not available	---	---

Note: Computed properties are derived from the PubChem entry for the (S)-enantiomer or the racemate. These values are expected to be identical for the (R)-enantiomer.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures and can be adapted for **(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate**.

Melting Point Determination (Capillary Method)

The melting point provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Ensure the compound is finely powdered by grinding a small amount in a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (based on the racemate's melting point of 93-97°C).
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire sample has completely melted (T2).
- The melting point range is reported as T1 - T2.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The

shake-flask method is the gold standard for its determination.

Materials:

- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Analytical balance
- UV-Vis spectrophotometer or HPLC system
- Vortex mixer and shaker

Procedure:

- Prepare a stock solution of the compound in the aqueous phase at a known concentration.
- Add equal volumes of the pre-saturated n-octanol and the aqueous stock solution to a centrifuge tube.
- Agitate the mixture vigorously using a vortex mixer for several minutes to ensure thorough mixing.
- Place the tube on a shaker for a sufficient time (e.g., 1-24 hours) to allow the system to reach equilibrium.
- Separate the two phases by centrifugation to break any emulsions.
- Carefully withdraw an aliquot from both the aqueous and organic phases.
- Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.
- Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: $P = [\text{organic}] / [\text{aqueous}]$.

- The LogP is the base-10 logarithm of the partition coefficient: $\text{LogP} = \log_{10}(P)$.

Aqueous Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with the solid form of the compound.

Materials:

- Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge and/or filters (e.g., 0.22 μm PVDF)
- Analytical system for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

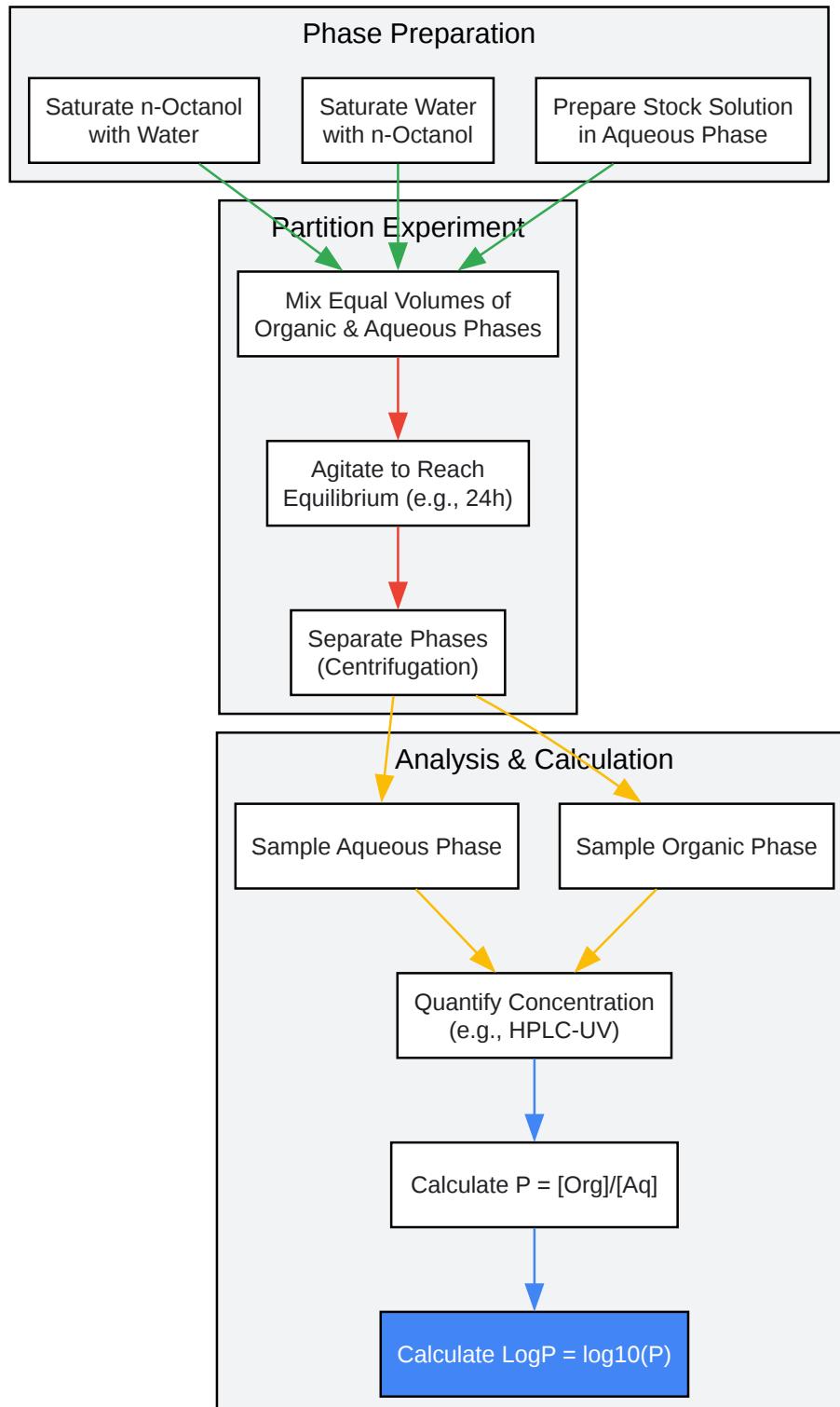
- Add an excess amount of the solid compound to a vial containing the aqueous buffer. This ensures that a saturated solution will be formed.
- Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).
- Agitate the suspension for a period sufficient to reach equilibrium (typically 24-72 hours).
- After equilibration, allow the suspension to settle.
- Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant. This step is critical to avoid inflating the solubility measurement with suspended particles.
- Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method against a standard calibration curve.
- The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

Workflow for LogP Determination (Shake-Flask Method)

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Caption: Workflow for LogP Determination (Shake-Flask Method).

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